

An In-depth Technical Guide to (R)-2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Bromobutanoic acid

Cat. No.: B027810

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Bromobutanoic acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry, primarily serving as a key building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific properties make it a valuable intermediate, most notably in the production of the anticonvulsant drug Levetiracetam. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **(R)-2-Bromobutanoic acid**, with a focus on detailed experimental protocols and workflows relevant to researchers and drug development professionals.

Physicochemical Properties

(R)-2-Bromobutanoic acid, also known as (R)- α -bromobutyric acid, is a colorless to pale yellow liquid.^[1] Its key properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₄ H ₇ BrO ₂	[1]
Molecular Weight	167.00 g/mol	[1]
CAS Number	2681-94-9	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	99-103 °C at 10 mmHg	[2]
Melting Point	-4 °C	[2]
Density	1.567 g/mL at 25 °C	[2]
Solubility	Soluble in water (66 g/L at 20 °C)	[2]
pKa	2.95 ± 0.10	[2]

A summary of identifiers for 2-bromobutanoic acid and its enantiomers is provided below.

Compound	CAS Number
Racemic 2-Bromobutanoic acid	80-58-0
(R)-2-Bromobutanoic acid	2681-94-9
(S)-2-Bromobutanoic acid	32659-49-7

Synthesis of (R)-2-Bromobutanoic Acid

The synthesis of enantiomerically pure **(R)-2-Bromobutanoic acid** is typically achieved through a two-step process: the synthesis of racemic 2-bromobutanoic acid followed by chiral resolution.

Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a standard method for the α -bromination of carboxylic acids. The reaction proceeds by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol that undergoes bromination.

Experimental Protocol:

- Materials: Butanoic acid, red phosphorus, bromine, dichloromethane (DCM), anhydrous sodium sulfate.
- Procedure:
 - In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
 - Charge the flask with butanoic acid and a catalytic amount of red phosphorus.
 - Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
 - After the addition is complete, heat the reaction mixture at 80-90°C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.
 - Cool the reaction mixture to room temperature and slowly add water to quench any excess bromine and phosphorus tribromide.
 - Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude 2-bromobutanoic acid can be purified by vacuum distillation.

Chiral Resolution of Racemic 2-Bromobutanoic Acid

The separation of the (R) and (S) enantiomers of 2-bromobutanoic acid is achieved by forming diastereomeric salts with a chiral amine, such as (R)-(+)-1-phenylethylamine. These

diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol:

- Materials: Racemic 2-bromobutanoic acid, (R)-(+)-1-phenylethylamine, ethanol, 10% aqueous HCl, ether, anhydrous magnesium sulfate.
- Procedure:
 - Dissolve the racemic 2-bromobutanoic acid in hot ethanol.
 - In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in hot ethanol.
 - Slowly add the amine solution to the acid solution with stirring.
 - Allow the mixture to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts (the less soluble one).
 - Collect the crystals by filtration and wash them with a small amount of cold ethanol. The enantiomeric excess of the salt can be improved by recrystallization.
 - To liberate the enantiomerically enriched **(R)-2-bromobutanoic acid**, suspend the crystalline diastereomeric salt in water.
 - Add 10% aqueous HCl until the solution is acidic (pH ~2).
 - Extract the liberated **(R)-2-bromobutanoic acid** with ether.
 - Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Application in Drug Development: Synthesis of Levetiracetam

(R)-2-Bromobutanoic acid is a crucial intermediate in the synthesis of Levetiracetam, an anticonvulsant medication. The synthesis involves the conversion of **(R)-2-bromobutanoic acid** to **(S)-2-aminobutyramide**, a key precursor to Levetiracetam.

The overall synthetic workflow is depicted in the diagram below.

[Click to download full resolution via product page](#)

Synthetic workflow from butanoic acid to Levetiracetam.

Safety and Handling

2-Bromobutanoic acid is a corrosive substance that can cause severe skin burns and eye damage.^{[3][4]} It is also harmful if swallowed.^{[3][4]} Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.^[3] All work should be conducted in a well-ventilated fume hood.^[3]

Conclusion

(R)-2-Bromobutanoic acid is a vital chiral building block in the pharmaceutical industry, with its primary application being the synthesis of Levetiracetam. The synthesis of the enantiomerically pure compound relies on the robust Hell-Volhard-Zelinsky reaction to produce the racemic mixture, followed by an efficient chiral resolution. The detailed protocols and workflows provided in this guide are intended to support researchers and drug development professionals in the successful synthesis and application of this important intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-2-Bromobutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027810#r-2-bromobutanoic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com